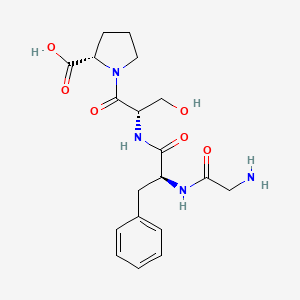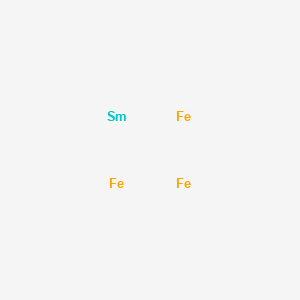
Iron;samarium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron-samarium compounds are a class of materials that combine the properties of iron and samarium, a rare-earth element. These compounds are known for their unique magnetic properties, making them valuable in various industrial and scientific applications. Samarium, with the atomic number 62, belongs to the lanthanide series and is classified as a rare-earth metal. When combined with iron, it forms compounds that exhibit high magnetocrystalline anisotropy and Curie temperature, making them suitable for high-performance permanent magnets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iron-samarium compounds typically involves high-temperature solid-state reactions. One common method is the reduction of samarium oxide (Sm₂O₃) with iron in a vacuum or inert atmosphere at temperatures above 1000°C. This process can produce various iron-samarium compounds, such as samarium iron nitrogen (Sm₂Fe₁₇N₃), which is known for its high magnetocrystalline anisotropy field and Curie temperature .
Industrial Production Methods
Industrial production of iron-samarium compounds often involves the use of advanced techniques such as induction heating and high-pressure synthesis. For example, the preparation of high-performance samarium-iron-nitrogen magnets involves mixing heavy rare-earth metal elements with iron and nitrogen, followed by sintering at high temperatures to achieve the desired magnetic properties .
Analyse Chemischer Reaktionen
Types of Reactions
Iron-samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of samarium, which can exist in +2 and +3 states .
Common Reagents and Conditions
Oxidation: Samarium readily forms a stable oxide layer (Sm₂O₃) when exposed to air. This reaction typically occurs at elevated temperatures.
Reduction: Samarium compounds can be reduced using hydrogen gas to form samarium hydrides (SmH₂ or SmH₃).
Substitution: Samarium reacts with halogens to form samarium halides (e.g., SmCl₃, SmBr₂).
Major Products
The major products of these reactions include samarium oxides, hydrides, and halides, which are used as starting materials for producing high-purity samarium metal and other samarium compounds .
Wissenschaftliche Forschungsanwendungen
Iron-samarium compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of iron-samarium compounds is primarily related to their magnetic properties. The high magnetocrystalline anisotropy and Curie temperature of these compounds are due to the interaction between the samarium and iron atoms at the atomic level. The iron content controls the formation of a diamond-shaped cellular structure that dominates the density and strength of the domain wall pinning sites, thereby influencing the coercivity and overall magnetic performance .
Vergleich Mit ähnlichen Verbindungen
Iron-samarium compounds can be compared with other rare-earth iron compounds such as neodymium-iron-boron (Nd₂Fe₁₄B) and samarium-cobalt (SmCo₅, Sm₂Co₁₇) magnets. While neodymium-iron-boron magnets are known for their high magnetic strength, they are less stable at high temperatures compared to samarium-iron compounds. Samarium-cobalt magnets, on the other hand, offer excellent temperature stability but are more expensive due to the higher cost of cobalt .
List of Similar Compounds
- Neodymium-iron-boron (Nd₂Fe₁₄B)
- Samarium-cobalt (SmCo₅, Sm₂Co₁₇)
- Samarium-iron-nitrogen (Sm₂Fe₁₇N₃)
- Samarium-iron-tantalate (SmFe₀.₅Ta₁.₅O₆)
Eigenschaften
CAS-Nummer |
12518-83-1 |
|---|---|
Molekularformel |
Fe3Sm |
Molekulargewicht |
317.9 g/mol |
IUPAC-Name |
iron;samarium |
InChI |
InChI=1S/3Fe.Sm |
InChI-Schlüssel |
VGKILMGFLYTAFY-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


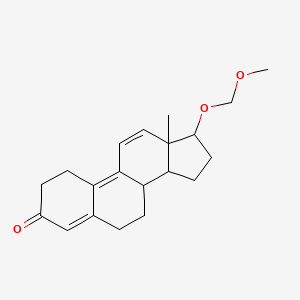
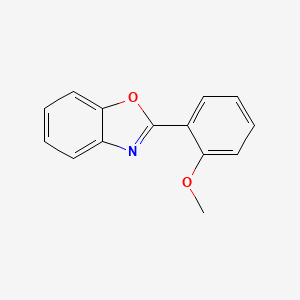
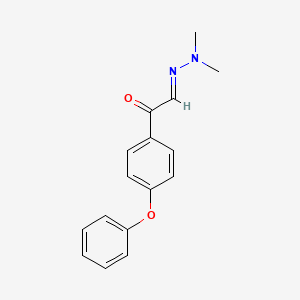

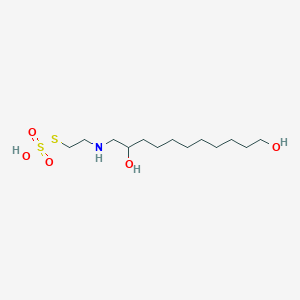


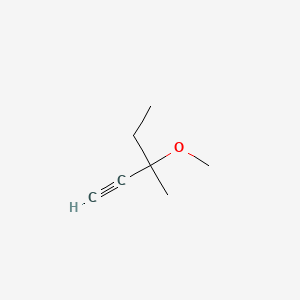

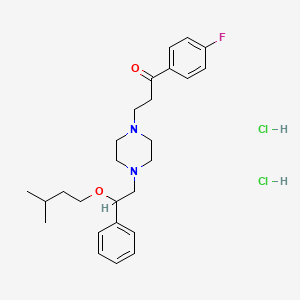
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)
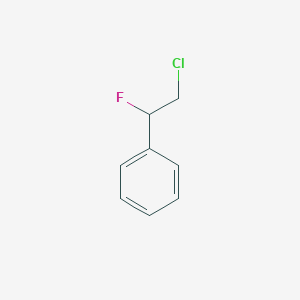
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
